Isoquinoline-1-sulfonyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isoquinoline-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGRFORREVIOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Isoquinoline Scaffolds in Contemporary Chemical Research
The isoquinoline (B145761) scaffold, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry and a focal point of contemporary chemical research. nih.govrsc.org This significance stems from the wide array of biological activities exhibited by naturally occurring and synthetic isoquinoline derivatives. nih.govmdpi.comnumberanalytics.com Isoquinoline alkaloids, a large and diverse class of natural products, are found in numerous plant species and have been utilized in traditional medicine for centuries. numberanalytics.comontosight.ai
The isoquinoline core is a fundamental component of many clinically important pharmaceuticals. nih.govresearchgate.net Derivatives of isoquinoline have demonstrated a broad spectrum of pharmacological activities, including analgesic, anesthetic, antihypertensive, antiretroviral, and antimicrobial properties. nih.govwikipedia.orgdrugbank.com For instance, the well-known analgesic morphine and the vasodilator papaverine (B1678415) are based on the 1-benzylisoquinoline (B1618099) backbone. wikipedia.org The structural diversity of isoquinoline alkaloids, derived from the amino acid tyrosine, provides a rich source of lead compounds for drug discovery and development. nih.govwikipedia.org
Modern research continues to uncover new applications for isoquinoline-containing compounds. They are investigated for their potential as anticancer agents, with mechanisms including the induction of apoptosis and inhibition of cell proliferation. numberanalytics.comresearchgate.netnih.gov Furthermore, isoquinoline derivatives are explored for their roles in treating neurodegenerative diseases, such as Parkinson's disease, and as antiviral agents. mdpi.comwikipedia.org The sustained interest in isoquinoline scaffolds is driven by their proven therapeutic value and the potential for the discovery of novel bioactive molecules. nih.govnih.gov
Table 1: Examples of Biologically Active Isoquinoline Alkaloids
| Alkaloid | Biological Activity |
|---|---|
| Morphine | Analgesic nih.gov |
| Papaverine | Vasodilator wikipedia.org |
| Berberine | Antibacterial, Antitumor nih.govnumberanalytics.com |
| Codeine | Antitussive nih.gov |
| Saquinavir | Antiretroviral wikipedia.org |
Role of Sulfonyl Chlorides As Versatile Synthetic Building Blocks
Sulfonyl chlorides (R-SO₂Cl) are a highly reactive and versatile class of organic reagents that serve as crucial building blocks in modern organic synthesis. fiveable.memolport.com Their utility is rooted in the electrophilic nature of the sulfur atom and the good leaving group ability of the chloride ion, which allows them to readily react with a wide range of nucleophiles. fiveable.me This reactivity enables the introduction of the sulfonyl group (-SO₂) into various organic molecules, a key step in the synthesis of numerous important compounds. molport.com
One of the most prominent applications of sulfonyl chlorides is the formation of sulfonamides through their reaction with primary or secondary amines. molport.comsigmaaldrich.com The resulting sulfonamide linkage is a common feature in many pharmaceutical drugs, including antibiotics and diuretics. fiveable.me Beyond sulfonamide synthesis, sulfonyl chlorides react with alcohols to form sulfonate esters, which are themselves valuable intermediates in organic synthesis, often used as leaving groups in substitution and elimination reactions. molport.comwikipedia.org
Sulfonyl chlorides also serve as protecting groups for amines and phenols. chem-station.comresearchgate.net The electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity and basicity of amines, allowing for selective reactions at other sites in the molecule. chem-station.com Furthermore, sulfonyl chlorides can participate in a variety of other transformations, including Friedel-Crafts reactions to form sulfones and as a source of sulfenes. wikipedia.orgmagtech.com.cn The stability and diverse reactivity of sulfonyl chlorides have solidified their position as indispensable tools for synthetic chemists. molport.com
Table 2: Common Reactions of Sulfonyl Chlorides
| Nucleophile | Product |
|---|---|
| Amine (R'-NH₂) | Sulfonamide (R-SO₂-NHR') molport.com |
| Alcohol (R'-OH) | Sulfonate Ester (R-SO₂-OR') molport.com |
| Water (H₂O) | Sulfonic Acid (R-SO₃H) wikipedia.org |
| Arene (Ar-H) | Sulfone (R-SO₂-Ar) wikipedia.org |
Overview of Isoquinoline 1 Sulfonyl Chloride As a Specialized Reagent
Direct Sulfonylation Approaches
Direct sulfonylation involves the introduction of a sulfonyl chloride group onto the isoquinoline ring in a single step. This is typically achieved through electrophilic substitution reactions.
Electrophilic Sulfonylation Mechanisms
The isoquinoline nucleus is a 10π-electron aromatic system. thieme-connect.de Electrophilic substitution on the isoquinoline ring generally occurs on the benzene (B151609) ring, specifically at positions 5 and 8, due to its higher electron density compared to the pyridine (B92270) ring. quimicaorganica.org The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating this ring towards electrophilic attack. thieme-connect.de The relative reactivity of isoquinoline towards electrophiles is greater than that of pyridine but less than that of benzene. shahucollegelatur.org.in
The mechanism of electrophilic sulfonylation involves the attack of an electrophilic sulfur-containing species on the aromatic ring. masterorganicchemistry.com In the case of sulfonation using fuming sulfuric acid (sulfur trioxide in sulfuric acid), the active electrophile is believed to be protonated sulfur trioxide, HSO₃⁺. masterorganicchemistry.com The electrophile is attacked by the π-electrons of the isoquinoline ring, leading to the formation of a carbocation intermediate, also known as a sigma complex. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring, yielding the sulfonic acid. The sulfonic acid can then be converted to the corresponding sulfonyl chloride.
Chlorosulfonic Acid Mediated Processes
Chlorosulfonic acid (ClSO₃H) is a powerful reagent used for both sulfonation and chlorosulfonation of aromatic compounds. nih.govresearchgate.net When aromatic compounds are treated with chlorosulfonic acid, they can produce the corresponding sulfonic acids, which upon reaction with excess chlorosulfonic acid, yield sulfonyl chlorides. researchgate.net This method has been widely applied to prepare sulfonylated derivatives of various aromatic systems. researchgate.net
The reaction of an aromatic compound with chlorosulfonic acid is a highly exothermic process and requires careful temperature control. nih.govrsc.org For instance, the synthesis of aryl sulfonyl chlorides using chlorosulfonic acid often involves chilling the acid to low temperatures (-25 °C to -20 °C) before the portion-wise addition of the substrate. nih.gov After the initial reaction, the mixture may be heated to complete the conversion to the sulfonyl chloride. rsc.org
The workup procedure for reactions involving chlorosulfonic acid is critical due to its violent reaction with water. researchgate.netgoogle.com A common method involves quenching the reaction mixture by pouring it into a mixture of ice and water, which causes the insoluble sulfonyl chloride to precipitate. google.com However, this can lead to hydrolysis of the product. An improved workup involves diluting the reaction mixture with a water-immiscible solvent before quenching with water, which can lead to higher yields and purer products. google.com
| Reactant | Reagent | Conditions | Product | Reference |
| 8-methoxyquinoline | ClSO₃H | Room temperature | 8-methoxyquinoline-5-sulfonyl chloride | nih.gov |
| Acetanilide | Chlorosulfonic acid | Not exceeding ~60°C | Acetylsulfanilyl chloride | google.com |
| Substrate | Chlorosulfonic acid | -25 °C to -20 °C | Aryl sulfonyl chloride | nih.gov |
Indirect Synthetic Pathways
Indirect methods for synthesizing isoquinoline sulfonyl chlorides involve the transformation of a pre-existing functional group on the isoquinoline ring into a sulfonyl chloride.
Diazotization-Sulfonylation Protocols from Aminoisoquinolines
A well-established indirect route to isoquinoline sulfonyl chlorides is the diazotization of an aminoisoquinoline followed by a sulfonyl-de-diazoniation reaction. This method is particularly useful for preparing isomers that are not easily accessible through direct sulfonylation. For example, isoquinoline-6-sulfonyl chloride has been synthesized from 6-aminoisoquinoline. google.comgoogle.com
The process begins with the conversion of the amino group of an aminoisoquinoline into a diazonium salt. This is typically achieved by treating the amino compound with a nitrite (B80452) source, such as sodium nitrite or a nitrite ester, in the presence of a strong acid like hydrochloric acid at low temperatures (below -5 °C). rsc.orggoogle.com The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst, a reaction known as the Meerwein arylation, to introduce the sulfonyl chloride group. nih.gov A more recent development involves the use of DABSO (the adduct of DABCO and sulfur dioxide) as a stable SO₂ surrogate, which reacts with in situ generated diazonium salts in the presence of a copper catalyst and HCl to form the corresponding sulfonyl chloride. organic-chemistry.org
This methodology has been adapted for continuous flow processes, which offers advantages in terms of safety, scalability, and reduced labor compared to traditional batch methods. rsc.org
| Starting Material | Reagents | Key Intermediate | Product | Reference |
| 6-aminoisoquinoline | Nitrite/Nitrite ester, Thionyl chloride, Acid | Diazonium salt of 6-aminoisoquinoline | Isoquinoline-6-sulfonyl chloride acid addition salt | google.com |
| Anilines | DABSO, HCl, Cu catalyst | In situ generated diazonium salt | Arylsulfonyl chloride | organic-chemistry.org |
| 2,6-dichloroaniline | Acetic acid, HCl, Sodium nitrite | Diazonium salt | 2,6-dichlorobenzenesulfonyl chloride | rsc.org |
Oxidative Chlorination of Thioether Precursors
Another indirect synthetic strategy involves the oxidative chlorination of isoquinoline thioethers or related sulfur-containing precursors. This approach leverages the conversion of a carbon-sulfur bond into a sulfonyl chloride.
The oxidative chlorination of thiols and disulfides to their corresponding sulfonyl chlorides can be achieved using various chlorinating agents. researchgate.net Reagents such as N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) have been shown to be effective for this transformation, providing good to excellent yields under mild conditions. researchgate.net The reaction mechanism can be complex, potentially involving the initial formation of a sulfenyl chloride, which is then further oxidized. ed.ac.uk
For example, 6-(benzylthio)isoquinoline is a known precursor that can likely be converted to the corresponding sulfonyl chloride through oxidative cleavage of the benzyl (B1604629) group and chlorination of the resulting thiol or thiolate. google.com The development of continuous flow protocols for the synthesis of sulfonyl chlorides from disulfides and thiols using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) highlights the ongoing efforts to improve the safety and efficiency of these reactions. rsc.org
Optimization of Reaction Conditions for Synthesis
The optimization of reaction conditions is crucial for achieving high yields and purity of this compound and its analogs. Key parameters that are often varied include the choice of solvent, reaction temperature, and the nature and stoichiometry of reagents.
For direct chlorosulfonation reactions, careful control of temperature is paramount to prevent side reactions and decomposition of the product. nih.gov The use of continuous flow reactors allows for precise control over reaction parameters and can improve the safety of highly exothermic processes. rsc.org
In diazotization-sulfonylation protocols, the stability of the diazonium salt intermediate is a critical factor, necessitating low temperatures during its formation and subsequent reaction. The development of flow chemistry procedures for this transformation has demonstrated the ability to safely handle these potentially hazardous intermediates on a larger scale. rsc.org
Recent research has also focused on developing more environmentally benign and safer synthetic methods. This includes the use of bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, which offers a clean and economical route to alkanesulfonyl chlorides. organic-chemistry.org Photocatalytic methods are also emerging as a sustainable alternative for the synthesis of sulfonyl chlorides. nih.gov
| Reaction Type | Key Optimization Parameters | Outcome | Reference |
| Chlorosulfonation | Temperature control, workup procedure | Improved yield and purity | nih.govgoogle.com |
| Diazotization-Sulfonylation | Low temperature, flow chemistry | Enhanced safety and scalability | rsc.orgrsc.org |
| Oxidative Chlorination | Choice of chlorinating agent, continuous flow | Mild conditions, improved safety | rsc.orgresearchgate.net |
| General Synthesis | Solvent selection, one-pot procedures | Increased efficiency | nih.gov |
Isolation and Purification Strategies for High Purity
The successful synthesis of this compound and its related analogues is critically dependent on effective isolation and purification strategies. These compounds often exhibit instability, particularly towards silica (B1680970) gel chromatography, which can lead to significant degradation and low recovery rates. Consequently, alternative purification methodologies have been developed to obtain these sulfonyl chlorides in high purity, a prerequisite for their use in subsequent synthetic applications, notably in the preparation of pharmacologically active sulfonamides.
A primary challenge in the purification of isoquinoline sulfonyl chlorides is their susceptibility to hydrolysis and decomposition on stationary phases commonly used in chromatography. Research has shown that purification of crude products by silica gel column chromatography can result in extremely low yields, in some cases as low as 8%. This inherent instability necessitates the exploration of non-chromatographic methods or specialized chromatographic techniques to achieve the desired purity.
A prevalent and effective strategy for the purification of isoquinoline sulfonyl chlorides is their conversion to acid addition salts, most commonly hydrochloride salts. This method facilitates the separation of the desired product from reaction byproducts and positional isomers through precipitation. The process typically involves dissolving the crude reaction mixture in a suitable organic solvent, followed by the addition of an acid, such as hydrochloric acid dissolved in an organic solvent. The resulting precipitate, the acid addition salt of the isoquinoline sulfonyl chloride, can then be isolated by filtration, washed, and dried to yield a high-purity product. For instance, this technique has been successfully employed in the purification of 4-fluoroisoquinoline-5-sulfonyl chloride, allowing for efficient separation from its isomers.
Recrystallization is another key technique for purifying isoquinoline sulfonyl chlorides. The choice of solvent system is crucial and is determined by the specific properties of the compound being purified. Common solvent systems include mixtures of a solvent in which the compound is soluble (often at elevated temperatures) and a co-solvent in which it is less soluble, inducing crystallization upon cooling. Examples of solvent systems that have been successfully used for the recrystallization of related sulfonyl chlorides include hexanes and toluene. For instance, a substituted sulfonyl chloride was recrystallized from hexanes, and 3-methylquinoline-8-sulfonyl chloride was purified by recrystallization from toluene.
Flash chromatography, while challenging due to the potential for degradation on silica gel, can be employed with careful selection of the stationary and mobile phases. The use of less acidic or deactivated silica gel and rapid elution with appropriate solvent gradients can minimize decomposition. Reported solvent systems for the flash chromatographic purification of related sulfonyl chlorides include ethyl acetate/hexanes and dichloromethane/hexanes.
The following table summarizes various purification strategies that have been reported for isoquinoline sulfonyl chlorides and related compounds, highlighting the method, experimental conditions, and the outcomes in terms of yield and purity where available.
Purification Strategies for Isoquinoline Sulfonyl Chlorides
| Compound | Purification Method | Experimental Details | Yield | Purity | Reference |
|---|---|---|---|---|---|
| 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | Precipitation as acid addition salt | The crude product was dissolved in an organic solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which was then isolated by filtration. | High | High (isomer separation) | US7872136B2 |
| Substituted sulfonyl chloride | Recrystallization | Recrystallized from hexanes. | 86% | Not specified | |
| 3-Methylquinoline-8-sulfonyl chloride | Recrystallization | Recrystallized from toluene. | 73% | 99.23% | CN110872252A |
| Red oily residue sulfonyl chloride | Flash Chromatography | Mobile Phase: 0 → 2% ethyl acetate/hexanes. | 54% | Not specified | |
| Brown solid residue sulfonyl chloride | Flash Chromatography | Mobile Phase: 30 → 100% CH2Cl2/hexanes. | 87% | Not specified | |
| 1-(3,4-dimethoxyphenyl)-2-propyl formate | Vacuum Distillation | Purified by vacuum distillation at 130-135°C (~30 mmHg). | 86.46% | Not specified |
Applications of Isoquinoline 1 Sulfonyl Chloride in Complex Molecular Synthesis
Construction of Sulfonylated Isoquinoline (B145761) and Isoquinolone Derivatives
The sulfonyl group, when attached to a heterocyclic scaffold like isoquinoline, can significantly influence the molecule's biological activity and physicochemical properties. Isoquinoline-1-sulfonyl chloride serves as a key precursor for the synthesis of various sulfonated isoquinoline and isoquinolone derivatives.
The regioselective functionalization of the isoquinoline core is a critical aspect of synthesizing structurally defined molecules. While direct C-H sulfonylation of isoquinoline can be challenging, methods involving the use of isoquinoline N-oxides have been developed to achieve regioselectivity. For instance, copper-catalyzed sulfonylation of quinoline (B57606) N-oxides with aryl sulfonyl chlorides has been reported to proceed at the C2 position. mdpi.com Although this example pertains to quinoline, similar principles can be applied to isoquinoline systems. The intrinsic electrophilicity of the C1 position in isoquinolines can also direct functionalization. nih.gov
Further control over regioselectivity can be achieved through pre-functionalization of the isoquinoline ring. For example, the synthesis of 3-aminoisoquinoline-5-sulfonamides has been accomplished through a two-step sequential reaction of 3-chloro-5-isoquinolinesulfonyl chloride with amines. beilstein-journals.org This approach highlights how existing substituents can direct the position of further functionalization.
Isoquinoline-containing sulfonamides are a class of compounds with significant interest in medicinal chemistry. The most common method for their synthesis involves the reaction of an isoquinoline sulfonyl chloride with a primary or secondary amine in the presence of a base. cbijournal.com This straightforward nucleophilic substitution reaction allows for the introduction of a wide variety of amine fragments, leading to diverse libraries of sulfonamides.
The synthesis of novel quinoline and isoquinoline sulfonamides has been explored, where the corresponding sulfonyl chlorides are prepared and subsequently reacted with amines. tandfonline.com This methodology provides access to a range of sulfonamide derivatives with potential biological activities. The reaction conditions for the synthesis of N-substituted isoquinoline-1-sulfonamides typically involve treating this compound with the desired amine in a suitable solvent, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl generated during the reaction. nih.gov
| Isoquinoline Sulfonyl Chloride Derivative | Amine | Resulting Sulfonamide Scaffold | Reference |
|---|---|---|---|
| This compound | Primary Amine (R-NH2) | N-Alkyl/Aryl-isoquinoline-1-sulfonamide | cbijournal.comnih.gov |
| This compound | Secondary Amine (R2NH) | N,N-Dialkyl/Aryl-isoquinoline-1-sulfonamide | cbijournal.comnih.gov |
| 3-Chloro-5-isoquinolinesulfonyl chloride | Various Amines | 3-Amino-isoquinoline-5-sulfonamides | beilstein-journals.org |
Dearomatization Reactions of Isoquinolines
Dearomatization reactions of N-heterocycles are powerful tools for the synthesis of three-dimensional molecules from flat aromatic precursors. The activation of the isoquinoline ring, often through N-acylation or N-sulfonylation, facilitates nucleophilic attack and subsequent dearomatization. The formation of N-sulfonylisoquinolinium salts, for instance, enhances the electrophilicity of the isoquinoline nucleus, making it susceptible to attack by various nucleophiles.
Enantioselective dearomatization of isoquinolines has been achieved using chiral anion-binding catalysis, where the isoquinoline is activated by an acylating agent, and a silyl (B83357) phosphite (B83602) acts as the nucleophile to generate cyclic α-aminophosphonates. researchgate.net While this example uses an acyl chloride for activation, the principle can be extended to sulfonyl chlorides. The resulting N-sulfonyl-1,2-dihydroisoquinoline derivatives can serve as versatile intermediates for further synthetic transformations. The reduction of N-acyl or N-sulfonyl isoquinolinium salts is a common strategy to access tetrahydroisoquinoline derivatives.
Cascade and Multicomponent Reaction Strategies
Cascade and multicomponent reactions offer efficient and atom-economical pathways to complex molecular structures in a single operation. Isoquinoline and its derivatives, including those bearing a sulfonyl chloride group, can participate in such reactions to generate diverse heterocyclic scaffolds.
Three-component cascade reactions involving aryl ketones, hydroxylamine, and alkynes have been developed for the synthesis of isoquinolines and heterocycle-fused pyridines. organic-chemistry.orgnih.govacs.org While not directly involving this compound as a starting material, these methods highlight the utility of cascade strategies in constructing the isoquinoline framework, which could then be functionalized.
Multicomponent reactions (MCRs) provide a powerful tool for the rapid generation of molecular diversity. nih.gov For instance, an MCR-initiated synthesis of imidazopyridine-fused isoquinolinones has been reported. beilstein-journals.org The adaptability of MCRs suggests the potential for designing new reactions where this compound could act as a key component, introducing both the isoquinoline and the sulfonyl functionalities in a single step.
Utility in Nitrogen-Ring Junction Heterocyclic Compound Synthesis
Nitrogen-ring junction heterocycles, such as indolizidines and quinolizidines, are important structural motifs found in many natural products and biologically active compounds. The synthesis of these bridged heterocyclic systems often involves the cyclization of appropriately functionalized isoquinoline derivatives.
The synthesis of indolizidine and quinolizidine (B1214090) derivatives has been achieved through various strategies, including the cyclization of piperidine-based precursors. nih.govnih.govrsc.org While direct examples starting from this compound are not prevalent in the initial search, the functionalization of the isoquinoline ring at the C1 position with a sulfonyl group could provide a handle for subsequent cyclization reactions to form these bridged systems. For example, the sulfonyl group could be used to activate the C1 position for nucleophilic attack in an intramolecular fashion, leading to the formation of a new ring and the desired nitrogen-ring junction. The stereoselective synthesis of fused, spiro, and bridged heterocycles via the cyclization of isoquinolinium salts is a well-established field, and N-sulfonylisoquinolinium salts could serve as valuable intermediates in these transformations. rsc.org
Derivatization Strategies Employing Isoquinoline 1 Sulfonyl Chloride
Use as a Derivatizing Reagent for Specific Functional Groups
The primary application of isoquinoline-1-sulfonyl chloride as a derivatizing agent stems from the reactivity of the sulfonyl chloride (-SO₂Cl) group. This functional group readily reacts with nucleophiles, most notably primary and secondary amines, as well as alcohols and phenols, to form stable sulfonamides and sulfonate esters, respectively. cbijournal.comyoutube.com This process is a cornerstone of protecting group chemistry and is widely used to prepare molecules for further analytical or synthetic steps. sapub.org
Derivatization of Amines: The reaction between a sulfonyl chloride and a primary or secondary amine is a typical method for synthesizing sulfonamides. cbijournal.com This reaction generally proceeds in the presence of a base, such as pyridine (B92270), which neutralizes the hydrochloric acid byproduct. youtube.com The nucleophilicity of the amine plays a significant role, with primary amines generally being highly reactive. cbijournal.com The resulting N-substituted isoquinoline-1-sulfonamides are stable compounds. For secondary amines, which can show lower reactivity, the use of a catalyst may be necessary to facilitate the derivatization. cbijournal.comnih.gov The chemoselectivity of this reaction is noteworthy; in molecules containing both amine and hydroxyl groups, the amine group typically reacts preferentially to form the sulfonamide, leaving the hydroxyl group intact. sapub.org
Derivatization of Alcohols and Phenols: Alcohols and phenols react with sulfonyl chlorides to form sulfonate esters. nih.govresearchgate.net This reaction, often referred to as sulfonylation, effectively converts a hydroxyl group, which is a poor leaving group, into a sulfonate, which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.com The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine. youtube.com The steric hindrance around the alcohol can influence the reaction rate, with less sterically hindered alcohols reacting more readily. youtube.com Phenols also react efficiently with sulfonyl chlorides under basic conditions to yield the corresponding aryl sulfonates. researchgate.netresearchgate.net
The table below summarizes the primary reactions of this compound with key functional groups.
| Functional Group | Reagent | Resulting Linkage | Product Class | General Conditions |
| Primary Amine (-NH₂) | This compound | Sulfonamide (-SO₂-NHR) | N-Alkyl-isoquinoline-1-sulfonamide | Basic (e.g., pyridine), Room Temp |
| Secondary Amine (-NHR) | This compound | Sulfonamide (-SO₂-NRR') | N,N-Dialkyl-isoquinoline-1-sulfonamide | Basic, sometimes requires catalyst |
| Alcohol (-OH) | This compound | Sulfonate Ester (-SO₂-OR) | Alkyl isoquinoline-1-sulfonate | Basic (e.g., pyridine) |
| Phenol (B47542) (Ar-OH) | This compound | Sulfonate Ester (-SO₂-OAr) | Aryl isoquinoline-1-sulfonate | Basic (e.g., pyridine), Room Temp |
Functional Group Introduction for Subsequent Transformations
The derivatization of a molecule with this compound does more than just create a stable linkage; it introduces the isoquinoline (B145761) moiety, which itself serves as a versatile functional group for subsequent applications. nih.gov The introduction of this heterocyclic system can significantly modify a molecule's properties, including its steric bulk, electronic character, and potential for intermolecular interactions. sioc-journal.cn
The isoquinoline framework is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in molecules with a wide range of pharmacological activities. nih.gov Therefore, attaching this scaffold to a parent molecule can be a strategy in drug design to impart or enhance biological activity. nih.gov The sulfonyl group itself also contributes to the functionality of the derivative. It is structurally stable and can act as a hydrogen bond acceptor, potentially enhancing the binding affinity of the molecule to biological targets like proteins. sioc-journal.cn
Furthermore, the conversion of an alcohol to an isoquinoline-1-sulfonate ester is a critical transformation in synthetic chemistry. This "activation" of the alcohol turns the poor -OH leaving group into a highly effective sulfonate leaving group. youtube.comyoutube.com This allows the derivatized molecule to readily undergo subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions, providing a pathway to a diverse range of other functionalized compounds. youtube.com
The table below details the properties and subsequent transformations enabled by the introduction of the isoquinoline-1-sulfonyl group.
| Introduced Moiety | Linkage | Key Properties Conferred | Potential Subsequent Transformations/Applications |
| Isoquinoline | Sulfonamide, Sulfonate Ester | Chromophore/Fluorophore: Enables UV-Vis or fluorescence detection. | Analytical quantification (HPLC, LC-MS). |
| Pharmacophore: Can interact with biological targets. | Development of new therapeutic agents. nih.gov | ||
| Steric Bulk: Can influence molecular conformation and reactivity. | Directing group in further synthetic steps. | ||
| Sulfonate Ester | -SO₂-OR | Excellent Leaving Group: Activates alcohols for substitution. | Nucleophilic substitution (Sₙ2), Elimination (E2). youtube.com |
| Sulfonyl Group | -SO₂- | Hydrogen Bond Acceptor: Can participate in non-covalent interactions. | Enhancing binding affinity in drug-receptor interactions. sioc-journal.cn |
| Metabolic Stability: Generally resistant to metabolic degradation. | Improving pharmacokinetic properties of drug candidates. sioc-journal.cn |
Development of Specific Derivatizing Reagents for Analytical Applications
Sulfonyl chlorides containing aromatic moieties are frequently developed as specialized derivatizing reagents for analytical chemistry, particularly for liquid chromatography (LC) and mass spectrometry (MS). nih.govnih.govnih.gov While direct literature on this compound for these specific applications is not abundant, its structural features are analogous to other well-established reagents, suggesting its utility in this domain. The primary goal of such derivatization is to enhance the detectability of analytes that lack a strong chromophore, fluorophore, or ionizable group. nih.gov
The isoquinoline ring system inherently possesses chromophoric and potential fluorophoric properties. By reacting this compound with a target analyte (e.g., a phenol or an amine), the isoquinoline tag is covalently attached, allowing for sensitive detection using UV or fluorescence detectors in high-performance liquid chromatography (HPLC). nih.gov This pre-column derivatization is a common strategy for the analysis of compounds like aliphatic amines or certain environmental contaminants that are otherwise difficult to detect. nih.govsigmaaldrich.com
In the context of mass spectrometry, particularly with electrospray ionization (ESI), derivatization can significantly improve sensitivity. Reagents like 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) and pyridine-3-sulfonyl chloride have been shown to enhance the signal for phenolic compounds in positive-ion ESI-MS. nih.govnih.gov The derivatization introduces a basic nitrogen atom (in the imidazole (B134444) or pyridine ring), which is readily protonated, leading to the formation of intense [M+H]⁺ ions and improving detection limits. nih.gov By analogy, the nitrogen atom in the isoquinoline ring of a derivative formed from this compound would be expected to serve the same purpose, enhancing ionization efficiency and providing a sensitive and specific method for analysis by LC-MS/MS. nih.gov
The following table outlines the analytical applications for which a derivatizing reagent like this compound is developed.
| Analytical Technique | Purpose of Derivatization | Mechanism of Enhancement | Example Analytes |
| HPLC-UV | Introduce a UV-absorbing tag | The isoquinoline ring system is a strong chromophore, allowing for detection at specific wavelengths. | Aliphatic alcohols, amines, compounds lacking a native chromophore. nih.govsigmaaldrich.com |
| HPLC-Fluorescence | Introduce a fluorescent tag | The aromatic isoquinoline moiety can provide fluorescence, enabling highly sensitive detection. | Biogenic amines, steroids. nih.gov |
| LC-ESI-MS | Enhance ionization efficiency | The basic nitrogen in the isoquinoline ring is readily protonated, leading to a strong signal for the [M+H]⁺ ion in positive-ion mode. nih.govnih.gov | Phenols, bisphenols, environmental contaminants. nih.govnih.gov |
| LC-MS/MS | Provide specific fragmentation | The derivative produces characteristic product ions upon fragmentation, allowing for selective and quantitative analysis using techniques like Multiple Reaction Monitoring (MRM). nih.gov | Biomarkers, drug metabolites. nih.gov |
Advanced Research Directions and Challenges in Isoquinoline 1 Sulfonyl Chloride Chemistry
Development of Sustainable and Environmentally Benign Synthetic Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic routes in the chemical industry. For sulfonyl chlorides, traditional synthesis methods often involve harsh reagents and produce significant waste, prompting the search for more environmentally friendly alternatives. organic-chemistry.orgsemanticscholar.org
Recent advancements in the synthesis of sulfonyl chlorides, in general, have focused on cleaner and more economical processes. organic-chemistry.org One such approach involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, which is described as a simple, and worker-friendly method. organic-chemistry.org Another sustainable method utilizes N-chlorosuccinimide for the chlorosulfonation of S-alkylisothiourea salts, which are readily prepared from inexpensive starting materials. organic-chemistry.org This method is scalable and allows for the recycling of byproducts, further enhancing its green credentials. organic-chemistry.org An environmentally benign, metal-free synthesis of sulfonyl chlorides from thiols has also been developed using ammonium (B1175870) nitrate (B79036) and an aqueous solution of HCl and HBr with oxygen as the terminal oxidant. semanticscholar.org
While these methods have been developed for a range of sulfonyl chlorides, their specific application to the synthesis of isoquinoline-1-sulfonyl chloride has not been extensively reported. Adapting these greener methodologies to produce this compound presents a significant research opportunity. The development of a sustainable and efficient synthesis would be a crucial step in unlocking the full potential of this compound in various applications.
Table 1: Comparison of General Sulfonyl Chloride Synthetic Methodologies
| Method | Reagents | Advantages | Reference |
| Traditional Methods | Chlorosulfonic acid, Thionyl chloride | Effective for a range of substrates | pharmaguideline.com |
| Bleach-Mediated Oxidative Chlorosulfonation | Bleach, S-alkyl isothiourea salts | Simple, economical, worker-friendly | organic-chemistry.org |
| N-Chlorosuccinimide Chlorosulfonation | NCS, S-alkylisothiourea salts | Mild conditions, scalable, byproduct recycling | organic-chemistry.org |
| Metal-Free Aerobic Oxidation | Ammonium nitrate, HCl/HBr, Oxygen | Environmentally benign, metal-free | semanticscholar.org |
Exploration of Novel Catalytic Systems and Promoters
The reactivity of the sulfonyl chloride group can be harnessed and directed through the use of various catalytic systems. In the broader context of sulfonyl chloride chemistry, both metal-based and metal-free catalysts have been employed to achieve a diverse range of transformations. researchgate.netresearchgate.net
For instance, palladium-catalyzed reactions have been instrumental in the synthesis of complex isoquinoline (B145761) structures. acs.org Visible-light photoredox catalysis has also emerged as a powerful tool, enabling the generation of sulfonyl radicals under mild conditions for subsequent reactions. researchgate.net These photocatalytic methods are often characterized by their high efficiency and broad substrate tolerance.
While these catalytic systems have been successfully applied to other sulfonyl chlorides, their specific use in reactions involving this compound remains a largely unexplored area. Research in this domain could focus on adapting existing catalytic methods or developing novel catalysts specifically tailored for the functionalization of the this compound scaffold. The discovery of efficient catalytic systems would significantly expand the synthetic utility of this compound.
In-Depth Mechanistic Elucidation of Complex Reaction Pathways
A thorough understanding of reaction mechanisms is paramount for optimizing reaction conditions and predicting outcomes. For many reactions involving sulfonyl chlorides, particularly those proceeding via radical intermediates, the precise mechanistic details are often not fully understood. researchgate.net
Experimental and computational studies are crucial for elucidating these complex reaction pathways. researchgate.net For example, in photoredox-catalyzed reactions, it is important to understand the processes of light absorption, electron transfer, and radical generation to control the reaction's selectivity and efficiency. researchgate.net The progress in mechanistic studies can significantly improve the prediction of optimal reaction conditions depending on the structure of the substrates. researchgate.net
In the context of this compound, there is a clear need for in-depth mechanistic investigations of its reactions. Such studies would not only provide fundamental insights into its reactivity but also pave the way for the rational design of new synthetic transformations.
Expanding Substrate Scope and Functional Group Tolerance
The utility of a synthetic method is often judged by its applicability to a wide range of substrates and its tolerance of various functional groups. Many modern synthetic methods, including those involving sulfonyl chlorides, are designed to be robust and versatile. researchgate.netacs.org
For example, various palladium-catalyzed cross-coupling reactions and photoredox-catalyzed processes have demonstrated broad substrate scope, allowing for the synthesis of a diverse library of compounds. acs.orgresearchgate.net The ability to tolerate sensitive functional groups is particularly important in the late-stage functionalization of complex molecules.
For this compound, a systematic investigation of its reactivity with a wide array of coupling partners is needed. Determining the functional group tolerance of its reactions will be critical for its application in the synthesis of biologically active molecules and functional materials.
Computational Chemistry for Prediction of Reactivity and Selectivity
Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, reactivity, and selectivity. nih.gov Density Functional Theory (DFT) calculations, for instance, can be used to model transition states and reaction intermediates, helping to rationalize experimental observations and predict the feasibility of new reactions. acs.orgnih.gov
While computational studies have been applied to various isoquinoline derivatives and sulfonyl chlorides, there is a scarcity of research specifically focused on this compound. Applying computational methods to this compound could help in:
Predicting its preferred reaction pathways.
Understanding the factors that govern its reactivity and selectivity.
Designing new catalysts and reaction conditions for desired transformations.
Such in silico studies, in conjunction with experimental work, would accelerate the development of new and efficient synthetic methodologies based on this compound.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Isoquinoline-1-sulfonyl chloride, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves sulfonation of isoquinoline derivatives using chlorosulfonic acid under controlled anhydrous conditions. Purification is achieved via recrystallization or column chromatography. To confirm purity, employ HPLC (≥95% purity threshold), NMR (absence of extraneous peaks), and elemental analysis . Detailed protocols must include stoichiometric ratios, solvent systems, and reaction temperatures to ensure reproducibility .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use H/C NMR to confirm sulfonyl chloride functionalization (e.g., downfield shifts at ~δ 7.5–8.5 ppm for aromatic protons). IR spectroscopy identifies S=O stretching vibrations (1350–1200 cm). Mass spectrometry (EI or ESI) verifies molecular ion peaks (e.g., [M+H] at m/z 213.6) .
Q. How should researchers document experimental procedures to ensure reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail reaction conditions (time, temperature, solvent), purification steps, and instrumentation parameters (e.g., NMR frequency, HPLC column type). Provide raw spectral data in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields when using this compound as a sulfonating agent?
- Methodological Answer : Conduct kinetic studies under varying temperatures and solvent polarities to identify rate-limiting steps. Compare with computational models (DFT calculations) to assess steric/electronic effects. Validate findings via F NMR for fluorinated derivatives or X-ray crystallography for structural confirmation .
Q. What strategies optimize the stability of this compound in long-term storage?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use inert atmospheres (argon) and desiccants (silica gel) to mitigate hydrolysis. Derivatize unstable batches into sulfonamides for quantitative recovery .
Q. How can contradictory spectral data (e.g., unexpected coupling constants in NMR) be systematically analyzed?
- Methodological Answer : Cross-validate with 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental data with simulated spectra (software: MestReNova) and literature analogs. If ambiguity persists, synthesize a reference compound or collaborate for X-ray diffraction .
Q. What computational approaches predict the reactivity of this compound in novel reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Validate predictions via small-scale exploratory reactions (e.g., nucleophilic substitution with amines) monitored by TLC/GC-MS .
Methodological Frameworks and Criteria
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For stability studies, use factorial designs to test multiple variables (temperature, humidity, light) .
- Data Interpretation : Distinguish evidence (e.g., NMR peaks) from interpretation (e.g., assigning stereochemistry). Use statistical tools (ANOVA, t-tests) for quantitative comparisons .
- Literature Integration : Prioritize recent (<5 years) primary sources from ACS, RSC, or Wiley journals. Avoid over-reliance on reviews or non-peer-reviewed platforms .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
